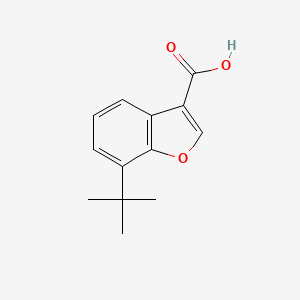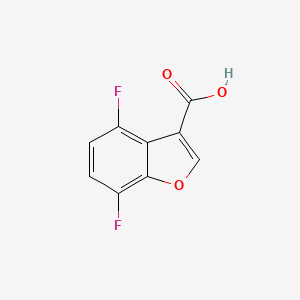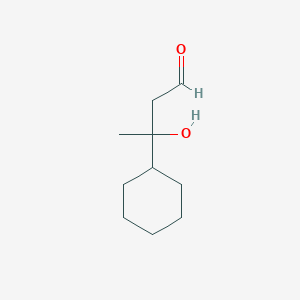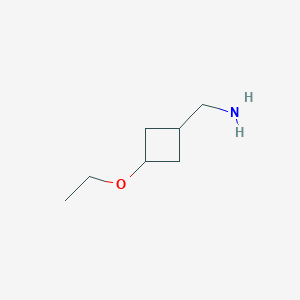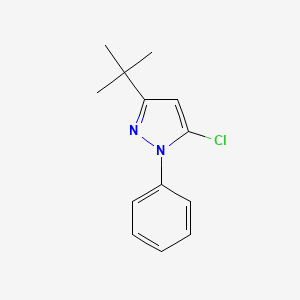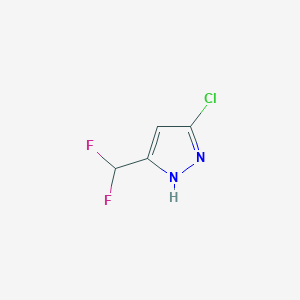
5-chloro-3-(difluoromethyl)-1H-pyrazole
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “5-chloro-3-(difluoromethyl)-1H-pyrazole” can be deduced from its name. It is a pyrazole compound, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “5-chloro-3-(difluoromethyl)” part indicates the presence of a chlorine atom and a difluoromethyl group attached to the pyrazole ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 5-chloro-3-(difluoromethyl)-1H-pyrazole and similar chloropyrazoles have been used in the synthesis of 4-arylated pyrazoles, which were previously inaccessible by palladium-catalyzed direct arylation. This method achieves complete regioselectivity and high yields with minimal catalyst usage (Yan et al., 2012).
Biological and Pharmaceutical Applications
- Pyrazole derivatives, including compounds related to 5-chloro-3-(difluoromethyl)-1H-pyrazole, have shown antimycobacterial activity, particularly against Mycobacterium tuberculosis, including INH-resistant strains (Almeida da Silva et al., 2008).
- Novel 1-aryl-3,5-bis(het)aryl pyrazole derivatives, structurally related to 5-chloro-3-(difluoromethyl)-1H-pyrazole, demonstrated potential as antiproliferative agents in cancer research, particularly against breast cancer and leukemia cells (Ananda et al., 2017).
- Pyrazole amide derivatives, including 5-chloro-3-(difluoromethyl)-1H-pyrazole-based compounds, have been investigated for their anti-Tobacco Mosaic Virus (TMV) activity, showing promising results against this virus (Xiao et al., 2015).
Material Science and Chemistry
- Pyrazole compounds, including derivatives of 5-chloro-3-(difluoromethyl)-1H-pyrazole, have been utilized in the synthesis of novel optical materials due to their non-linear optical properties, suggesting applications in optical limiting devices (Chandrakantha et al., 2013).
Propiedades
IUPAC Name |
3-chloro-5-(difluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2N2/c5-3-1-2(4(6)7)8-9-3/h1,4H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLPOVPAYBMAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Cl)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(difluoromethyl)-1h-pyraZole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




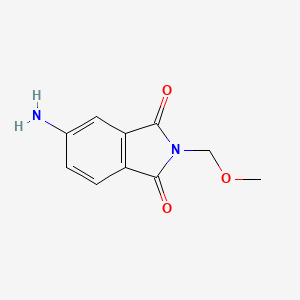

![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6616344.png)
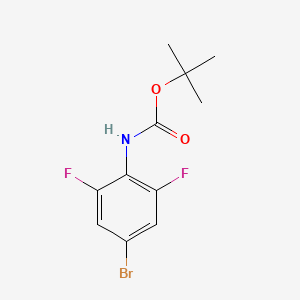
![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)
